molecular formula C10H15N6O7P B15180477 9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine CAS No. 62314-91-4

9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine

Cat. No.: B15180477
CAS No.: 62314-91-4
M. Wt: 362.24 g/mol
InChI Key: KQJMOJABMFAPCE-FJFJXFQQSA-N
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Description

9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine is a synthetic nucleoside analogue. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in the field of antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the arabinofuranosyl moiety and the purine base.

    Glycosylation: The arabinofuranosyl moiety is glycosylated with the purine base under acidic conditions to form the nucleoside.

    Phosphorylation: The nucleoside is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Large reactors are used to carry out the glycosylation and phosphorylation reactions.

    Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the purine base or the sugar moiety.

    Substitution: Substitution reactions can occur at the purine base or the sugar moiety, leading to the formation of different analogues.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various analogues of the original compound, which may have different biological activities and properties.

Scientific Research Applications

9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine has several scientific research applications:

    Chemistry: It is used as a model compound to study nucleoside analogues and their chemical properties.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It has been investigated for its antiviral and anticancer properties, particularly in the treatment of hematological malignancies.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine involves its incorporation into cellular DNA or RNA, leading to the inhibition of DNA or RNA synthesis. This results in the disruption of cellular processes and ultimately cell death. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and ribonucleotide reductase.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine: This compound is a similar nucleoside analogue with an ethoxy group at the 2-position.

    9-(5-O-Phosphono-beta-D-arabinofuranosyl)adenine: Another nucleoside analogue with similar structural features.

Uniqueness

9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine is unique due to its specific structure, which allows it to interact with nucleic acid synthesis enzymes in a distinct manner. This unique interaction contributes to its potential therapeutic applications and differentiates it from other nucleoside analogues.

Properties

CAS No.

62314-91-4

Molecular Formula

C10H15N6O7P

Molecular Weight

362.24 g/mol

IUPAC Name

[(2R,3S,4S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N6O7P/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,19,20,21)(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1

InChI Key

KQJMOJABMFAPCE-FJFJXFQQSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N

Origin of Product

United States

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